4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amidation: Carboxylic acids or their derivatives with coupling agents like EDCI or DCC.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby blocking their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities and share structural similarities with 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.
Benzothiazole Derivatives: Other benzothiazole derivatives with different substituents have been studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the bromine atom and the benzothiazole core contributes to its potent antibacterial, antifungal, and anticancer activities .
Properties
IUPAC Name |
4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBAIKKRBLXFDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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